

# Dapagliflozin Pharmacokinetics: A Comparative Analysis Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |
|----------------------|------------------|-----------|--|
| Compound Name:       | Dapagliflozin-d4 |           |  |
| Cat. No.:            | B15559266        | Get Quote |  |

A comprehensive review of dapagliflozin's pharmacokinetic profile reveals significant variability across different patient populations, underscoring the importance of individualized dosing considerations in clinical practice. This guide provides a detailed comparison of dapagliflozin's absorption, distribution, metabolism, and excretion in healthy individuals and those with type 2 diabetes, renal impairment, and hepatic impairment, supported by experimental data and standardized study protocols.

### **Comparative Pharmacokinetic Parameters**

The systemic exposure to dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is notably influenced by the underlying health status of the patient. While generally well-tolerated, conditions affecting renal and hepatic function can alter the drug's pharmacokinetic profile, leading to increased plasma concentrations.

Orally administered dapagliflozin is rapidly absorbed, typically reaching peak plasma concentrations (Cmax) within two hours.[1][2] Its oral bioavailability is approximately 78%.[1] Dapagliflozin is extensively distributed throughout the body, with a mean volume of distribution of 118 liters.[1] Metabolism is primarily mediated by UGT1A9, leading to the formation of an inactive metabolite, dapagliflozin 3-O-glucuronide.[1][3] Less than 2% of the parent drug is excreted unchanged in the urine.[1] The terminal half-life of a 10 mg dose is approximately 12.9 hours.[1]

Interestingly, the pharmacokinetics of dapagliflozin are comparable between patients with type 1 and type 2 diabetes mellitus.[4][5] No clinically significant differences in dapagliflozin



exposure have been observed based on age, race, sex, or body weight.[1] Furthermore, coadministration with other common antidiabetic medications such as metformin, pioglitazone, glimepiride, or sitagliptin does not necessitate dose adjustments.[6]

However, renal and hepatic impairment significantly impact dapagliflozin's pharmacokinetics.

#### **Impact of Renal Impairment**

Patients with renal impairment exhibit increased systemic exposure to dapagliflozin. As kidney function declines, the plasma concentrations of both dapagliflozin and its inactive metabolite, dapagliflozin 3-O-glucuronide, incrementally increase.[3][7]

In individuals with mild, moderate, and severe renal impairment, the steady-state Cmax for dapagliflozin was found to be 4%, 6%, and 9% higher, respectively, compared to those with normal renal function.[3][7] The area under the curve (AUC) also showed a corresponding increase.[3][7] A population pharmacokinetic model revealed that the median AUC was 1.6-fold higher in adults with chronic kidney disease (CKD) and type 2 diabetes compared to those with type 2 diabetes alone.[8] Compared to individuals with normal kidney function, the median AUC was 2.4-fold higher in patients with CKD and an estimated glomerular filtration rate (eGFR) of 15-29 mL/min/1.73 m².[8][9] Despite these increases, no significant accumulation of dapagliflozin was observed in patients with stage 4 CKD after multiple doses.[10]

#### **Impact of Hepatic Impairment**

The degree of hepatic impairment correlates with systemic exposure to dapagliflozin.[11][12] In patients with mild, moderate, and severe hepatic impairment, mean dapagliflozin Cmax values were 12% lower, 12% higher, and 40% higher, respectively, compared to healthy subjects.[11] [12] The corresponding mean AUC values were 3%, 36%, and 67% higher.[11][12]

The following table summarizes the key pharmacokinetic parameters of dapagliflozin across these patient populations.



| Patient Population             | Cmax (Compared to Healthy)           | AUC (Compared to<br>Healthy)          | Key Findings                                            |
|--------------------------------|--------------------------------------|---------------------------------------|---------------------------------------------------------|
| Healthy Volunteers             | Reference                            | Reference                             | Baseline pharmacokinetic profile established.           |
| Type 2 Diabetes                | No clinically relevant difference[1] | No clinically relevant difference[1]  | Pharmacokinetics are similar to healthy subjects.       |
| Type 1 Diabetes                | Comparable to Type 2 Diabetes[4][5]  | Comparable to Type 2 Diabetes[4][5]   | No significant difference in exposure compared to T2DM. |
| Mild Renal Impairment          | 4% higher[3][7]                      | Increased[3][7]                       | Modest increase in systemic exposure.                   |
| Moderate Renal<br>Impairment   | 6% higher[3][7]                      | Increased[3][7]                       | Moderate increase in systemic exposure.                 |
| Severe Renal<br>Impairment     | 9% higher[3][7]                      | 2.4-fold higher (eGFR<br>15-29)[8][9] | Substantial increase in systemic exposure.              |
| Mild Hepatic<br>Impairment     | 12% lower[11][12]                    | 3% higher[11][12]                     | Minimal impact on overall exposure.                     |
| Moderate Hepatic<br>Impairment | 12% higher[11][12]                   | 36% higher[11][12]                    | Moderate increase in systemic exposure.                 |
| Severe Hepatic<br>Impairment   | 40% higher[11][12]                   | 67% higher[11][12]                    | Significant increase in systemic exposure.              |

## **Experimental Protocols**

The pharmacokinetic data presented were derived from a series of clinical trials employing standardized methodologies. The core components of these study designs are outlined below.

## **Study Design**



The majority of these comparative analyses were conducted as open-label, parallel-group, or crossover studies.[6][11][12] Participants were typically categorized into groups based on their health status (e.g., healthy, type 2 diabetes) or the degree of organ impairment (e.g., mild, moderate, or severe renal or hepatic impairment).[3][7][11][12] For impairment studies, healthy control subjects were often matched for age, weight, sex, and smoking status.[11][12]

#### **Dosing and Administration**

In single-dose studies, participants typically received a 10 mg or 50 mg oral dose of dapagliflozin.[3][7][10][11][12] For multiple-dose studies, a once-daily regimen of 10 mg or 20 mg was common.[3][7][10]

#### **Sample Collection and Bioanalysis**

Serial blood samples were collected from participants at predefined intervals over a period of up to 72 hours post-dose to characterize the full pharmacokinetic profile.[6] Plasma concentrations of dapagliflozin and its major metabolite, dapagliflozin 3-O-glucuronide, were determined using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.

#### **Pharmacokinetic Analysis**

Standard non-compartmental or population pharmacokinetic (popPK) modeling approaches were used to analyze the plasma concentration-time data.[4][5][8][9] Key pharmacokinetic parameters calculated included Cmax, AUC from time zero to the last measurable concentration (AUCt), AUC from time zero to infinity (AUCinf), time to Cmax (Tmax), and terminal half-life (t1/2).

#### Visualizing the Pharmacokinetic Study Workflow

The logical flow of a typical pharmacokinetic study, from initial planning to final data analysis, is a critical component of drug development research. The following diagram illustrates this standardized workflow.





Click to download full resolution via product page

Caption: Workflow of a typical clinical pharmacokinetic study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2 - ProQuest [proquest.com]
- 3. scispace.com [scispace.com]
- 4. Dapagliflozin Pharmacokinetics Is Similar in Adults With Type 1 and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The influence of kidney function on dapagliflozin exposure, metabolism and pharmacodynamics in healthy subjects and in patients with type 2 diabetes mellitus -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Pharmacokinetics of Dapagliflozin in Patients With Chronic Kidney Disease With or Without Type 2 Diabetes Mellitus PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Influence of hepatic impairment on the pharmacokinetics and safety profile of dapagliflozin: an open-label, parallel-group, single-dose study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dapagliflozin Pharmacokinetics: A Comparative Analysis Across Diverse Patient Populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559266#comparative-pharmacokinetic-analysis-of-dapagliflozin-in-different-patient-populations]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com